molecular formula C24H18ClN3O2 B11070568 N-(2-chlorophenyl)-2-[(naphthalen-1-ylcarbamoyl)amino]benzamide

N-(2-chlorophenyl)-2-[(naphthalen-1-ylcarbamoyl)amino]benzamide

Cat. No.: B11070568
M. Wt: 415.9 g/mol
InChI Key: NIJLGZHPMHNNSS-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a carbamoyl group attached to a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}BENZAMIDE typically involves multi-step organic reactions. One common approach might include:

    Formation of the Benzamide Backbone: Starting with a benzoyl chloride derivative, the benzamide backbone can be formed through a reaction with an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound.

    Attachment of the Naphthyl Group: The naphthyl group can be attached through a coupling reaction, often using a naphthylamine derivative.

    Formation of the Carbamoyl Group:

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of advanced materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

    N-(2-CHLOROPHENYL)BENZAMIDE: Lacks the naphthyl and carbamoyl groups, making it less complex.

    N-(NAPHTHALEN-1-YL)BENZAMIDE: Lacks the chlorophenyl and carbamoyl groups.

    N-(2-CHLOROPHENYL)-2-AMINOBENZAMIDE: Lacks the naphthyl and carbamoyl groups.

Uniqueness

N-(2-CHLOROPHENYL)-2-{[(NAPHTHALEN-1-YL)CARBAMOYL]AMINO}BENZAMIDE is unique due to the presence of all three functional groups (chlorophenyl, naphthyl, and carbamoyl) attached to the benzamide backbone. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H18ClN3O2

Molecular Weight

415.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(naphthalen-1-ylcarbamoylamino)benzamide

InChI

InChI=1S/C24H18ClN3O2/c25-19-12-4-6-14-22(19)26-23(29)18-11-3-5-13-21(18)28-24(30)27-20-15-7-9-16-8-1-2-10-17(16)20/h1-15H,(H,26,29)(H2,27,28,30)

InChI Key

NIJLGZHPMHNNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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